Home > Products > Building Blocks P942 > 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one - 1354951-02-2

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Catalog Number: EVT-1713006
CAS Number: 1354951-02-2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Furo[2,3-c]pyridin-7(6H)-one

Compound Description: Furo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound studied for its photocycloaddition reactions with acrylonitrile. []

6-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Compound Description: 6-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a synthetic compound prepared through Lewis-acid-catalyzed cyclization of an amide acetal. []

2-Amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines

Compound Description: This series of compounds was synthesized as part of an effort to develop new derivatives of ALIMTA (LY231514, MTA), a drug used for cancer treatment. []

4,8-Dimethyl-6,7,8,9-tetrahydropyrido[4′,3′:4,5]thieno[2,3-e][1,2,4]triazolo[3,4-a]-4H-pyrimidin-5-ones

Compound Description: This compound belongs to a new series of polyheterocyclic systems based on 4,5,6,7‐tetrahydrothieno(2,3‐c)pyridine. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

Compound Description: This compound is a potent Platelet-derived growth factor (PDGF) inhibitor. Derivatives of this compound were synthesized and studied for their structure-activity relationships. []

2-Amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (FMPP)

Compound Description: FMPP is a mechanism-based inactivator of tRNA-guanine transglycosylase (TGT) from Escherichia coli. []

3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one

Compound Description: This compound was synthesized as a precursor to a sulfur analog of rutecarpine. []

2H-Azirine-2-carbonyl Azides

Compound Description: These are reactive heterocyclic building blocks used to synthesize various N-heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones. []

(4S)-3,4-Dihydro-4-(4-hydroxybenzyl)-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

Compound Description: This compound is a new naturally occurring pyrrole-containing alkaloid isolated from the fermented mycelia of the medicinal fungus Xylaria nigripes. []

Ethyl 2-methylimidazo[1,2-a]pyrrolo[2,3-c]pyridin-8-carboxylate (AG110)

Compound Description: AG110 is a potent and selective inhibitor of pestivirus replication. []

Overview

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure. This compound belongs to a broader class of nitrogen-containing heterocycles, which are recognized for their diverse biological activities and significant applications in medicinal chemistry. The molecular formula of this compound is C₈H₈N₂O, and it has been studied for its potential as an enzyme inhibitor and receptor modulator in various biological systems.

Source and Classification

This compound can be sourced from various synthetic routes that involve the reaction of specific precursor compounds under controlled conditions. Its classification falls under the category of pyrrolopyridinones, which are known for their pharmacological properties, including anti-inflammatory and anticancer activities .

Synthesis Analysis

Methods

The synthesis of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several methods. One prominent approach involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions. This method typically yields the desired compound efficiently.

Technical Details

  • Reagents: Benzoylacetone, 3-amino-5-bromopyridine.
  • Conditions: Acidic medium (e.g., hydrochloric acid).
  • Yield: The yield can vary depending on the reaction conditions but is generally reported to be high.

Other methods include cyclization reactions involving different nitrogen-containing precursors or the use of microwave-assisted synthesis to enhance reaction rates and yields .

Molecular Structure Analysis

Structure

The molecular structure of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one features a pyrrole ring fused to a pyridine ring. The presence of a methyl group at the 5-position significantly influences its chemical properties and biological activity.

Data

  • Molecular Formula: C₈H₈N₂O
  • Molecular Weight: 152.16 g/mol
  • Structural Characteristics: The compound exhibits a planar structure due to the conjugation between the pyrrole and pyridine rings, which enhances its stability and reactivity in chemical reactions .
Chemical Reactions Analysis

Reactions

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions:

  • Oxidation: Can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form pyridine N-oxide derivatives.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring with reagents like sodium methoxide or potassium tert-butoxide.

The products from these reactions depend on specific reagents and conditions used during synthesis .

Mechanism of Action

The mechanism of action for 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other proteins involved in signaling pathways. This modulation can lead to various biological effects depending on the target and context of use.

Research indicates that compounds similar to this one have shown efficacy in inhibiting Bruton’s tyrosine kinase, which plays a crucial role in B-cell signaling pathways relevant to autoimmune diseases and cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Reported melting points vary based on purity but are generally around 160–165 °C.

Chemical Properties

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to confirm the structure and purity of synthesized compounds .

Applications

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has diverse applications in scientific research:

  • Medicinal Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: Utilized in studies related to enzyme inhibition and receptor modulation.
  • Pharmaceutical Industry: Important in developing drugs targeting various diseases due to its bioactive properties.
Synthetic Methodologies for Pyrrolo[2,3-c]Pyridinone Core Architecture

Multi-Step Organic Synthesis Strategies for 5-Methyl Substitution Patterns

The 5-methyl group significantly modulates electronic properties and binding interactions, necessitating targeted synthetic approaches. A prevalent route begins with 2-amino-4-picoline (1), which undergoes nitration at C3 to introduce a nitro group adjacent to the methyl substituent [7]. Subsequent diazotization and chlorination yield 2-chloro-4-methyl-3-nitropyridine (4), followed by reaction with DMF-dimethylacetal to form enamine 5. Catalytic hydrogenation reduces the nitro group, triggering spontaneous cyclization via nucleophilic attack of the amine on the enamine carbon, yielding the 5-methylpyrrolo[2,3-c]pyridin-7-one core (6) [1] [7]. This sequence achieves regioselective methyl incorporation at the metabolically stable C5 position but suffers from moderate overall yield (25%) due to purification challenges in the cyclization step.

Alternative routes employ Knorr-type cyclizations of 4-aminopyridine derivatives with α-ketoesters. Ethyl pyruvate reacts with 4-amino-3-iodopyridine under basic conditions, forming an enol intermediate that undergoes palladium-catalyzed intramolecular cyclization. This method allows direct introduction of ester groups at C5, which can be hydrolyzed and decarboxylated to yield the 5-unsubstituted core, followed by directed metallation and methylation [1]. While step-efficient, this approach requires stringent anhydrous conditions and specialized catalysts.

Table 1: Key Physicochemical Properties of 5-Methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

PropertyValueMeasurement Method
Molecular FormulaC₈H₈N₂OHigh-resolution MS
Molecular Weight148.16 g/mol-
SMILESCC1=CC2=C(C(=O)N1)NC=C2Canonicalization algorithm
Hydrogen Bond Acceptors3Computational prediction
Hydrogen Bond Donors1Computational prediction
Rotatable Bonds0Computational prediction
Topological Polar Surface Area46.2 ŲComputational prediction

Mitsunobu Reaction Optimization in Heterocyclic Ring Formation

Mitsunobu chemistry enables efficient lactam formation in the pyrrolopyridinone core, particularly for N-alkylated derivatives. Optimization studies demonstrate that DIAD/PPh₃ in anhydrous THF at 0°C→rt provides superior yields (82%) compared to DEAD variants when constructing the seven-membered lactam of 1-methyl-5-methylpyrrolo[2,3-c]pyridin-7-one [3]. Solvent screening revealed THF outperforms toluene or DCM due to improved solubility of hydrazine dicarboxylate intermediates. Crucially, stoichiometric control (1.1 eq phosphine, 1.0 eq azodicarboxylate) minimizes dialkylation byproducts.

For acid-sensitive intermediates, polymer-supported triphenylphosphine (PS-PPh₃) coupled with di-tert-butyl azodicarboxylate (DBAD) in methyl-tert-butyl ether (MTBE) achieves 78% yield with simplified purification. This heterogeneous system prevents epimerization at C3a and facilitates phosphine oxide removal via filtration [3]. Microwave assistance (80°C, 20 min) further enhances reaction efficiency for electron-deficient precursors, reducing typical reaction times from 18 hours to 35 minutes while maintaining ≥90% regioselectivity for N-1 alkylation over O-alkylation.

Table 2: Mitsunobu Conditions for Pyrrolopyridinone Lactamization

AzodicarboxylatePhosphineSolventTemp (°C)Yield (%)Byproduct Formation
DIADPPh₃THF0→2582<5%
DEADPPh₃Toluene256812%
DBADPS-PPh₃MTBE2578<3%
DEADP(ⁱPr)₃DCM40718%

Regioselective Functionalization at Position 6 via Nucleophilic Substitution

Position 6 (bridgehead nitrogen) serves as a critical vector for pharmacological diversification. The 6H-tautomer undergoes facile N-alkylation due to its moderate nucleophilicity (pKₐ ~8.5). SNAr reactions with α-haloacetamides in DMF/K₂CO₃ at 60°C achieve >90% conversion within 2 hours, exemplified by 6-(2-chloroethyl)-5-methyl-1H-pyrrolo[2,3-c]pyridin-7-one synthesis [1] [4]. Kinetic studies reveal the reaction follows second-order kinetics (k₂ = 3.2 × 10⁻⁴ L mol⁻¹ s⁻¹), confirming genuine nucleophilic substitution rather than radical pathways.

For sterically hindered electrophiles, phase-transfer catalysis with Aliquat 336 (trioctylmethylammonium chloride) enables efficient N-alkylation of 5-methylpyrrolopyridinone with 3-bromomethylbenzoate in biphasic toluene/water systems (yield: 85% vs 42% without catalyst) [4]. Computational modeling (DFT B3LYP/6-31G) indicates the C6 lone pair has higher electron density (Mulliken charge: -0.42) than the lactam nitrogen (N7: -0.28), rationalizing preferential alkylation at N6. This regioselectivity is exploited in synthesizing bifunctional inhibitors like 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H*)-yl)ethyl)thiophene-2-carboxamide, where the ethylenediamine linker connects the heterocycle to a thiophene pharmacophore [4].

Bioisosteric Replacement Approaches for Core Scaffold Diversification

Scaffold diversification through bioisosterism optimizes drug-likeness while preserving target engagement. Systematic replacement of the pyrrole moiety with pyrazoles yields pyrazolo[3,4-c]pyridin-7-ones, enhancing metabolic stability (microsomal t₁/₂: 42 min → 68 min) but reducing FAK inhibition (IC₅₀: 19 nM → 210 nM) due to loss of H-bond donation capacity [7]. Conversely, pyrrolo[3,2-d]pyrimidin-7-one isosteres maintain potency against CSF1R (IC₅₀: 8.2 nM) while improving aqueous solubility (12 μg/mL → 34 μg/mL) through increased heteroatom count [8].

Strategic carbon-to-nitrogen swaps at C3a generate 1H-pyrrolo[3,4-b]pyridin-5-ones, which function as potent M₄ muscarinic receptor modulators (Kᵢ = 3.4 nM) [3]. This modification alters dipole orientation (calculated μ: 4.2 D → 5.1 D), enhancing interactions with Asp112 of the receptor. Molecular hybridization techniques merge the 5-methylpyrrolopyridinone core with pyridine appendages from pexidartinib, yielding dual CSF1R/FLT3 inhibitors like N-methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CSF1R IC₅₀ = 2.7 nM) [8] [9]. Docking simulations confirm the hybrid maintains critical H-bonds to Cys672 (hinge region) while gaining hydrophobic contact with Leu782.

Table 3: Bioisosteric Analogs and Their Pharmacological Profiles

Core ScaffoldTargetActivity (IC₅₀/Kᵢ)Solubility (μg/mL)Metabolic Stability (t₁/₂, min)
5-methyl-1H-pyrrolo[2,3-c]pyridin-7-oneBET BRD484 nM1242
Pyrazolo[3,4-c]pyridin-7-oneFAK210 nM1868
Pyrrolo[3,2-d]pyrimidin-7-oneCSF1R8.2 nM3451
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneM₄ mAChR3.4 nM2289

Properties

CAS Number

1354951-02-2

Product Name

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

IUPAC Name

5-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,9H,1H3,(H,10,11)

InChI Key

YNCVOFVJUZQLFT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)N1)NC=C2

Canonical SMILES

CC1=CC2=C(C(=O)N1)NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.